![molecular formula C23H28ClN3O4S2 B2873209 N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1217100-84-9](/img/structure/B2873209.png)
N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride” is a synthetic organic compound that belongs to the class of benzamide derivatives. These compounds are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the benzo[d]thiazole and morpholine moieties suggests that this compound may interact with various biological targets, making it a subject of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride” typically involves multi-step organic reactions. A general synthetic route may include:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the methylsulfonyl group: This step may involve sulfonation of the aromatic ring using reagents like methylsulfonyl chloride in the presence of a base.
Attachment of the morpholinopropyl group: This can be done through nucleophilic substitution reactions, where the morpholine ring is introduced via a suitable alkylating agent.
Formation of the benzamide linkage: The final step involves coupling the benzo[d]thiazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom of the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro groups (if present) or the carbonyl group in the benzamide moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group may yield sulfoxides or sulfones, while reduction of the benzamide moiety may lead to amines.
科学研究应用
“N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride” may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer, infections, or inflammatory conditions.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound would depend on its specific biological targets. Generally, compounds with benzo[d]thiazole and morpholine moieties may interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar compounds include other benzamide derivatives with different substituents on the aromatic rings. These compounds may have varying biological activities and properties. For example:
N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide: Similar structure but with a chlorine substituent, which may alter its biological activity.
N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-piperidinopropyl)benzamide: Similar structure but with a piperidine ring instead of morpholine, which may affect its pharmacokinetics and interactions.
This outline provides a comprehensive overview of the compound based on typical information about similar compounds For more specific details, further research and experimental data would be required
属性
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2.ClH/c1-17-5-3-6-20-21(17)24-23(31-20)26(12-4-11-25-13-15-30-16-14-25)22(27)18-7-9-19(10-8-18)32(2,28)29;/h3,5-10H,4,11-16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHXGVCHMJGHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
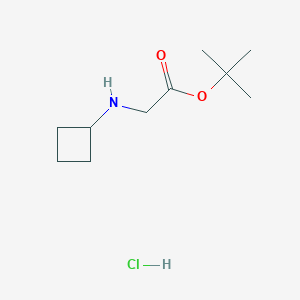
![2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2873128.png)
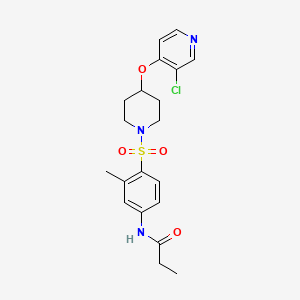
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2873132.png)
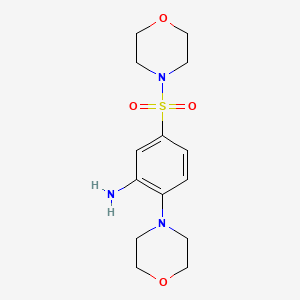
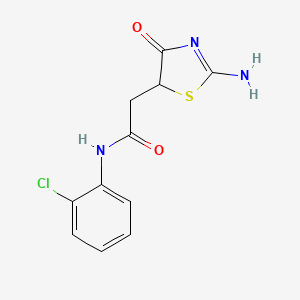
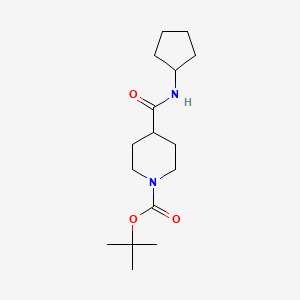
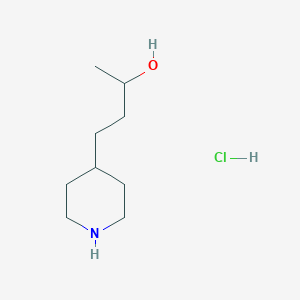
![(Z)-ethyl 2-(6-acetamido-2-(benzoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2873142.png)
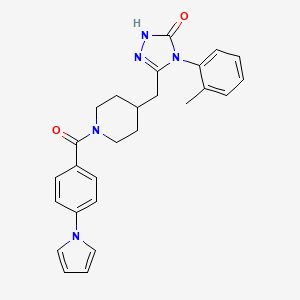
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-phenylbenzofuran-2-carboxamide](/img/structure/B2873144.png)
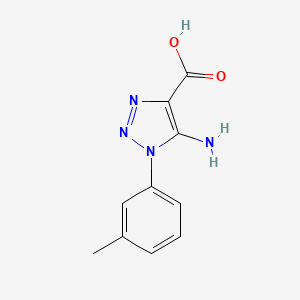

![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)phenyl]carbamate](/img/structure/B2873149.png)
